Benzamide, N-tetrahydrofurfuryl-4-bromo-
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Overview
Description
Benzamide, N-tetrahydrofurfuryl-4-bromo- is an organic compound with the molecular formula C₁₂H₁₄BrNO₂ and a molecular weight of 284.149 g/mol This compound features a benzamide core substituted with a tetrahydrofurfuryl group and a bromine atom at the 4-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-tetrahydrofurfuryl-4-bromo- typically involves the bromination of a benzamide derivative followed by the introduction of a tetrahydrofurfuryl group. One common method includes the bromination of benzamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromobenzamide is then reacted with tetrahydrofurfurylamine under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of Benzamide, N-tetrahydrofurfuryl-4-bromo- may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-tetrahydrofurfuryl-4-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amides, while coupling reactions with boronic acids produce biaryl compounds.
Scientific Research Applications
Benzamide, N-tetrahydrofurfuryl-4-bromo- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzamide, N-tetrahydrofurfuryl-4-bromo- involves its interaction with specific molecular targets and pathways. The bromine atom and tetrahydrofurfuryl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-tetrahydrofurfuryl-2-bromo-: Similar structure but with the bromine atom at the 2-position.
Benzamide, N-tetrahydrofurfuryl-3-bromo-: Similar structure but with the bromine atom at the 3-position.
Benzamide, N-tetrahydrofurfuryl-5-bromo-: Similar structure but with the bromine atom at the 5-position.
Uniqueness
Benzamide, N-tetrahydrofurfuryl-4-bromo- is unique due to the specific positioning of the bromine atom at the 4-position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
4-bromo-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEWRHZFBXHGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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